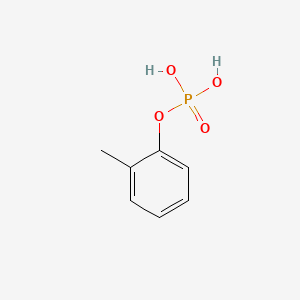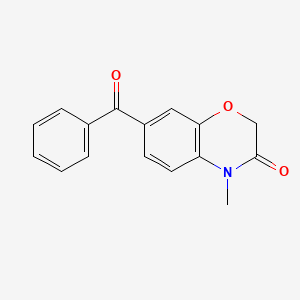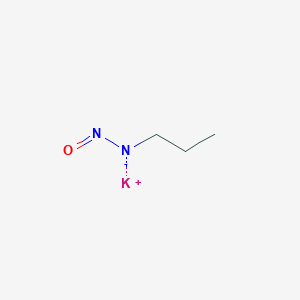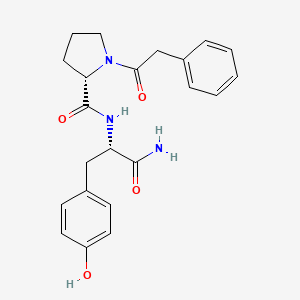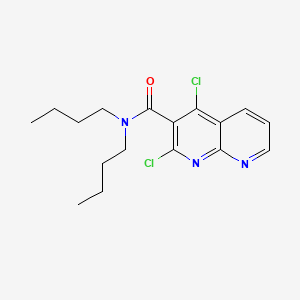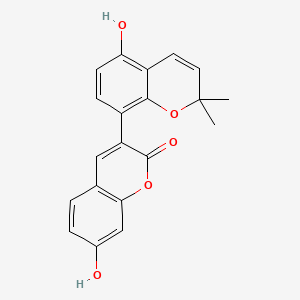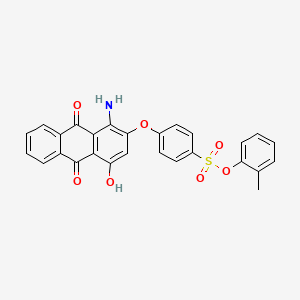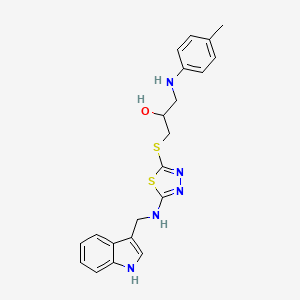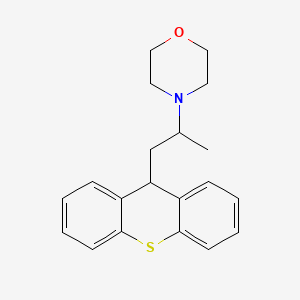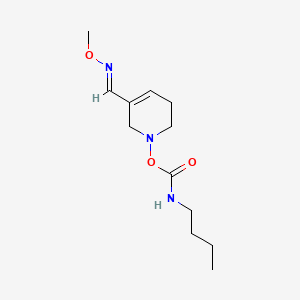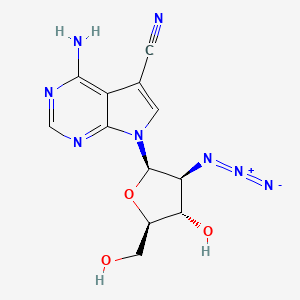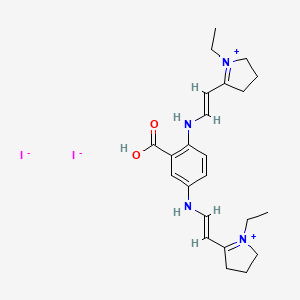
5,5'-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a carboxy-p-phenylene core linked through iminovinylene bridges to two 1-ethyl-3,4-dihydro-2H-pyrrolium units, each associated with an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of the Carboxy-p-phenylene Core: The initial step involves the synthesis of the carboxy-p-phenylene core through a series of reactions, including nitration, reduction, and carboxylation.
Introduction of Iminovinylene Bridges:
Formation of 1-ethyl-3,4-dihydro-2H-pyrrolium Units:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug delivery systems and diagnostic agents.
Industry: It is used in the development of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, including proteins and nucleic acids, leading to alterations in their structure and function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide include:
5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-methyl-3,4-dihydro-2H-pyrrolium) diiodide: This compound has a similar structure but with a methyl group instead of an ethyl group.
5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) dichloride: This compound has chloride ions instead of iodide ions.
Uniqueness
The uniqueness of 5,5’-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(1-ethyl-3,4-dihydro-2H-pyrrolium) diiodide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of iodide ions, for example, can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
97403-82-2 |
|---|---|
Molecular Formula |
C23H32I2N4O2 |
Molecular Weight |
650.3 g/mol |
IUPAC Name |
2,5-bis[[(E)-2-(1-ethyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]amino]benzoic acid;diiodide |
InChI |
InChI=1S/C23H30N4O2.2HI/c1-3-26-15-5-7-19(26)11-13-24-18-9-10-22(21(17-18)23(28)29)25-14-12-20-8-6-16-27(20)4-2;;/h9-14,17H,3-8,15-16H2,1-2H3,(H,28,29);2*1H |
InChI Key |
HDZWTYXHQYLBTI-UHFFFAOYSA-N |
Isomeric SMILES |
CC[N+]1=C(CCC1)/C=C/NC2=CC(=C(C=C2)N/C=C/C3=[N+](CCC3)CC)C(=O)O.[I-].[I-] |
Canonical SMILES |
CC[N+]1=C(CCC1)C=CNC2=CC(=C(C=C2)NC=CC3=[N+](CCC3)CC)C(=O)O.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


